2,6,6-Trimethyl-2-vinyltetrahydropyran

Fragrance Performance Tenacity Substantivity

2,6,6-Trimethyl-2-vinyltetrahydropyran (CAS 13837-56-4, also referenced as CAS 7392-19-0), commonly known as Limetol, Bois de Rose Oxide, Geranic Oxide, or Dehydroxylinalool 3,7-oxide, is a cyclic monoterpene ether belonging to the oxane (tetrahydropyran) class. It is a colourless liquid with a molecular formula of C10H18O and a molecular weight of 154.25 g/mol, characterised by a fresh, camphoraceous, citrus-woody odour profile.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 13837-56-4
Cat. No. B077516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,6-Trimethyl-2-vinyltetrahydropyran
CAS13837-56-4
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(CCCC(O1)(C)C=C)C
InChIInChI=1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3
InChIKeyNETOHYFTCONTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in fat
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,6,6-Trimethyl-2-vinyltetrahydropyran (CAS 13837-56-4): Procurement-Ready Identity and Regulatory Baseline


2,6,6-Trimethyl-2-vinyltetrahydropyran (CAS 13837-56-4, also referenced as CAS 7392-19-0), commonly known as Limetol, Bois de Rose Oxide, Geranic Oxide, or Dehydroxylinalool 3,7-oxide, is a cyclic monoterpene ether belonging to the oxane (tetrahydropyran) class [1]. It is a colourless liquid with a molecular formula of C10H18O and a molecular weight of 154.25 g/mol, characterised by a fresh, camphoraceous, citrus-woody odour profile [2]. The compound is recognised as a flavouring agent (FEMA 3735, JECFA 1236, CoE 10976) and has been evaluated by JECFA with an ADI of "No safety concern at current levels of intake when used as a flavouring agent" [3]. A comprehensive RIFM safety assessment covering seven human health endpoints plus environmental safety cleared all endpoints using target data, read-across, and/or Threshold of Toxicological Concern (TTC) [4]. Global volume of use is estimated at 1.1–10 metric tons per year (IFRA, 2015) [4].

Why Generic Substitution of 2,6,6-Trimethyl-2-vinyltetrahydropyran with Other 'Linalool Oxides' Fails in Functional Applications


Although 2,6,6-trimethyl-2-vinyltetrahydropyran is often grouped with linalool oxide isomers, its chemical structure is fundamentally distinct: it is the dehydroxylated pyranoid form, lacking the tertiary hydroxyl group present in linalool oxide pyranoid (CAS 14049-11-7) and the oxygen atom in the furan ring characteristic of linalool oxide furanoid (CAS 60047-17-8) [1]. This structural difference critically alters its physicochemical properties, including a higher Log Pow (3.9–4.4 vs. ~1.7 for linalool oxide furanoid) and substantially lower water solubility (70.97 mg/L for the target vs. ~1669 mg/L for linalool oxide furanoid), which directly impacts its substantivity, tenacity, and stability in aqueous-based consumer products [2]. Furthermore, unlike linalool—which is prone to air oxidation forming skin-sensitising hydroperoxides—the cyclised, dehydroxylated structure of 2,6,6-trimethyl-2-vinyltetrahydropyran eliminates the tertiary allylic alcohol motif responsible for autoxidation, thereby offering a differentiated safety profile [3]. These structural and physicochemical differences mean that no other 'linalool oxide' or acyclic monoterpene alcohol can be interchanged without altering fragrance performance, stability, and regulatory compliance of the final formulation.

Quantitative Comparative Evidence for 2,6,6-Trimethyl-2-vinyltetrahydropyran vs. Closest Analogs


Tenacity on Blotter: Limetol (2 h) vs. Linalool Oxide Furanoid (5 h) — A 60% Shorter Top-Note Duration

In fragrance applications, tenacity on a smelling blotter is a key performance metric determining the duration of olfactory perception. 2,6,6-Trimethyl-2-vinyltetrahydropyran (Limetol) exhibits a tenacity on blotter of 2 hours at 100% concentration [1], whereas linalool oxide furanoid (CAS 60047-17-8, Giv Code 7852501) demonstrates a tenacity of 5 hours under identical test conditions [2]. This 60% shorter tenacity positions Limetol as a distinctly more volatile, top-note-enhancing ingredient rather than a mid-to-base note material, directly informing formulation design when rapid olfactive impact and quick dissipation are desired.

Fragrance Performance Tenacity Substantivity Perfumery

Skin Sensitisation Risk: Cyclic Ether Structure Eliminates Autoxidation Liability Present in Linalool

Linalool (CAS 78-70-6) is a widely documented skin sensitiser due to the formation of hydroperoxides through air oxidation of its tertiary allylic alcohol moiety; 7% of 2900 tested patients showed positive patch test reactions to oxidised linalool at 6.0% concentration [3], and commercially available linalool (97% purity) was shown to be a weak skin sensitiser with various impurities including linalool oxide contributing to sensitisation potency [2]. In contrast, the RIFM safety assessment for 2,6,6-trimethyl-2-vinyltetrahydropyran cleared all seven human health endpoints (skin sensitisation, phototoxicity, genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, and environmental safety) using target data, read-across, and/or TTC [1]. The structural basis for this differentiation is the absence of the tertiary allylic alcohol group: the cyclised, dehydroxylated tetrahydropyran structure is not susceptible to the autoxidation cascade that generates sensitising hydroperoxides from linalool.

Toxicology Safety Assessment Skin Sensitisation Regulatory Compliance

Product Stability Across pH Range: Limetol Scores ★★★★★ in Acid Cleaner (pH 2) Through Powder Detergent (pH 10.5)

2,6,6-Trimethyl-2-vinyltetrahydropyran (Limetol) demonstrates exceptional stability across a broad pH spectrum in functional product applications. According to Givaudan performance data, Limetol achieves a stability rating of ★★★★★ (good) in acid cleaner (pH ~2), fabric conditioner (pH ~3), antiperspirant (pH ~3.5), shampoo (pH ~6), all-purpose cleaner (APC, pH ~9), fabric detergent liquid (pH ~9), soap (pH ~10), and powder detergent (pH ~10.5) [1]. In comparison, linalool oxide furanoid achieves ★★★★★ ratings in most categories but drops to ★★★ (medium) in acid cleaner (pH ~2) and powder detergent (pH ~10.5) [2]. This pH robustness stems from the ether functionality of the tetrahydropyran ring, which is resistant to both acid-catalysed hydrolysis and base-catalysed degradation, unlike the furanoid isomer.

Formulation Stability Functional Fragrance pH Stability Home Care

Synthetic Selectivity: Limetol vs. Myrcenol Formation in Acid-Catalysed Cyclisation — A 2.5× Yield Differential

In the acid-catalysed cyclisation of N,N-diethyl-7-hydroxygeranylamine at 120°C (Patent US04467118), the reaction yields a product mixture comprising 11.7% 2,6,6-trimethyl-2-vinyltetrahydropyran (Limetol), 29.6% myrcenol, and 39.5% combined cis- and trans-ocimenol [1]. This 2.5-fold lower yield of the target cyclic ether relative to myrcenol demonstrates the kinetic challenge of selective oxane ring formation versus competing elimination pathways. This differential has direct implications for commercial sourcing: finished product purity (commercial standard ≥98.5% GLC, sum of isomers) requires rigorous fractional distillation to separate the target from myrcenol and ocimenol by-products, meaning that low-cost 'crude' grades will carry significant myrcenol/ocimenol contamination that alters olfactive performance .

Synthetic Chemistry Process Selectivity Terpene Cyclisation Manufacturing Yield

Olfactive Differentiation: Citrus-Camphoraceous Impact with 5/5 Bloom in Soap vs. Floral-Sweet Linalool Oxide

The olfactive profile of 2,6,6-trimethyl-2-vinyltetrahydropyran is characterised as fresh, camphoraceous, herbal, rosemary, sweet, floral, citrus, woody, cooling, and minty, with a primary application where a lemon-woody note with pine needle and lime nuances is desired [1]. By comparison, linalool oxide furanoid is described as fresh, sweet, floral with earthy and pine notes [2], and linalool oxide pyranoid (CAS 14049-11-7) provides a fresh, floral, slightly herbal aroma with distinctive earthy and black tea notes [3]. Quantitatively, both Limetol and linalool oxide furanoid achieve a Bloom in Soap rating of ★★★★★ (Givaudan scale), indicating equivalent soap fragrance performance, but Limetol's camphoraceous-citrus character offers a differentiated hedonic direction that cannot be replicated by the more floral-dominant linalool oxide isomers [1][2].

Olfactive Performance Bloom in Soap Odor Profile Fragrance Creation

Procurement-Driven Application Scenarios for 2,6,6-Trimethyl-2-vinyltetrahydropyran


Citrus-Woody Top-Note Boost for Fine Fragrance and Personal Care Formulations Requiring Rapid Olfactive Impact

2,6,6-Trimethyl-2-vinyltetrahydropyran (Limetol), with a 2-hour blotter tenacity and a distinctive fresh, camphoraceous, citrus-woody odour profile with pine needle and lime nuances, is optimally deployed at trace to 3% use level as a top-note enhancer in fine fragrances, colognes, and personal care products where rapid olfactive impact and quick dissipation are formulation goals [1]. Its ★★★★★ Bloom in Soap rating and ★★★★★ stability in shampoo, antiperspirant, and fabric conditioner matrices confirm reliable performance across personal care categories [1]. The compound's non-sensitising RIFM safety profile, unlike oxidation-prone linalool, further supports its use in leave-on and rinse-off consumer products where skin exposure is significant [2].

High-pH and Low-pH Home Care Formulations Demanding Broad-Spectrum Fragrance Stability

The demonstrated ★★★★★ stability rating of Limetol across acid cleaner (pH ~2), fabric detergent liquid (pH ~9), soap (pH ~10), and powder detergent (pH ~10.5) makes it a preferred fragrance ingredient for home care products spanning the full pH spectrum [1]. This contrasts with linalool oxide furanoid, which drops to ★★★ stability in acid cleaner and powder detergent, indicating Limetol's superior chemical robustness under both acidic and alkaline conditions [3]. Procurement for bleach-containing cleaners, fabric powders, and multi-surface sprays should specify Limetol to ensure fragrance integrity throughout product shelf life.

Citrus and Mixed Fruit Flavour Formulations for Food and Beverage Applications with Established Regulatory Clearance

With FEMA 3735, JECFA 1236, and CoE 10976 designations and a JECFA evaluation of 'No safety concern at current levels of intake when used as a flavouring agent' (WHO, 2008), 2,6,6-trimethyl-2-vinyltetrahydropyran is approved for use in food flavour formulations including tea, berries, cola, champagne, and citrus-floral profiles [4]. Its sweet, camphoraceous, citrus, and floral taste characteristics at 20 mg/kg concentration, combined with an olfactory tenacity of 2 hours on smelling strip, make it suitable for flavour applications requiring a natural lemon and white lemon peel character . Procurement for flavour houses should specify ≥98.5% GLC purity (sum of isomers) to comply with commercial food-grade standards .

Synthetic Intermediate for Terpene-Derived Building Blocks in Research and Custom Synthesis

As a vinyl-substituted cyclic ether, 2,6,6-trimethyl-2-vinyltetrahydropyran serves as a versatile synthetic building block for further derivatisation via the reactive vinyl group, including epoxidation, hydroboration, and cross-metathesis reactions [5]. The demonstrated acid-catalysed cyclisation of geranylamine precursors yielding 11.7% Limetol alongside myrcenol and ocimenol by-products highlights the need for high-purity starting material (>98.5% GLC) in subsequent synthetic steps to avoid contaminant-derived side reactions [5]. Research laboratories and custom synthesis providers procuring Limetol as a chemical intermediate should require certificates of analysis confirming freedom from myrcenol and ocimenol impurities.

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